11-Methylforsythide

Description

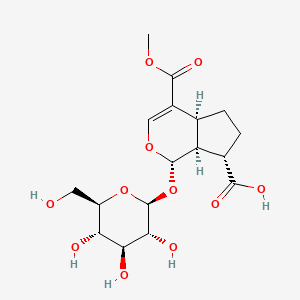

Structure

3D Structure

Properties

Molecular Formula |

C17H24O11 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |

InChI Key |

RLCWEUBIDIWNEA-JACXBSBZSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 11-Methylforsythide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylforsythide is a naturally occurring iridoid glycoside first isolated from the leaves of Forsythia europaea. This technical guide provides a comprehensive overview of its chemical properties, and available information regarding its natural occurrence. While specific biological activity and detailed experimental protocols for its synthesis remain to be extensively documented in publicly accessible literature, this guide furnishes the foundational chemical data and structural information crucial for further research and development.

Chemical and Physical Properties

This compound is classified as a monosaccharide glycoside. Its fundamental chemical and physical properties are summarized in the table below, derived from available chemical database information. These predicted values offer a baseline for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 159598-00-2 | BOC Sciences |

| Molecular Formula | C₁₇H₂₄O₁₁ | BOC Sciences |

| Molecular Weight | 404.37 g/mol | BOC Sciences |

| Predicted Boiling Point | 662.7 ± 55.0 °C | BOC Sciences |

| Predicted Density | 1.57 ± 0.1 g/cm³ | BOC Sciences |

| InChI | InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 | BOC Sciences |

| SMILES | COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | BOC Sciences |

Structure and Stereochemistry

The chemical structure of this compound is defined by its SMILES and InChI notations. A 2D representation of the molecule is provided below. The stereochemistry is crucial for its biological function and is partially defined in the InChI string with the layers /t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1.

Caption: 2D Chemical Structure of this compound.

Natural Occurrence and Isolation

This compound is a natural product found in the plant species Forsythia europaea[1]. Recent metabolomic analysis of Forsythia suspensa has also detected the presence of 11-methyl-forsythide and noted a statistically significant positive correlation between its levels and those of forsythoside B in both the leaves and fruits of the plant[1]. This correlation may suggest a biosynthetic relationship between the two compounds.

Experimental Protocol: Isolation from Forsythia europaea

Caption: Generalized workflow for the isolation of this compound.

Biological Activity

Currently, there is a lack of specific, publicly available data on the biological activity of this compound. However, as an iridoid glycoside, it belongs to a class of compounds known to exhibit a wide range of pharmacological effects. Further research is required to determine the specific biological functions of this compound.

Synthesis

At present, no detailed protocols for the chemical synthesis of this compound have been identified in the public domain. The development of a synthetic route would be a valuable contribution to enabling further biological and pharmacological investigation of this natural product. A potential, high-level retrosynthetic analysis could be envisioned as follows:

Caption: High-level retrosynthetic approach for this compound.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activities of this compound is warranted, including but not limited to its potential anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.

-

Total Synthesis: The development of a robust and efficient total synthesis would provide a reliable source of the compound for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

-

Biosynthetic Pathway Elucidation: Further investigation into the biosynthetic pathway of this compound in Forsythia species, potentially leveraging the observed correlation with forsythoside B, would provide valuable insights into natural product biosynthesis.

-

Pharmacokinetic and Toxicological Profiling: Should biological activity be identified, comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound will be essential for any potential therapeutic development.

Conclusion

This compound is a structurally defined natural product with a known source. While its biological activity and synthetic pathways remain largely unexplored, the foundational chemical data presented in this guide provides a critical starting point for researchers and drug development professionals interested in this and related iridoid glycosides. The potential for discovering novel biological activities makes this compound a compelling target for future scientific inquiry.

References

Unveiling 11-Methylforsythide: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the iridoid glucoside, 11-Methylforsythide. It details its natural origin, discovery, and chemical structure. While specific biological activity and modulated signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the foundational information necessary for future research and drug development endeavors.

Introduction

This compound is a naturally occurring iridoid glucoside that has been identified in plant species of the Forsythia genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them a subject of interest in natural product chemistry and drug discovery. This document synthesizes the available technical information on this compound, focusing on its discovery, chemical properties, and biosynthetic context.

Discovery and Origin

This compound has been identified as a natural constituent of Forsythia europaea and has also been detected in the leaves and fruits of Forsythia suspensa. Its discovery is rooted in the broader investigation of the chemical constituents of the Forsythia genus, which is a source of various bioactive compounds used in traditional medicine.

A metabolome analysis of Forsythia suspensa revealed the presence of this compound and indicated a statistically significant positive correlation between the levels of forsythoside B and this compound in both the leaves and fruits of the plant.[1][2][3] This correlation suggests a potential biosynthetic relationship between the two compounds, where forsythoside B might be a precursor or a closely related metabolite in the same biochemical pathway.[1][2][3]

Chemical Structure and Properties

The chemical identity of this compound is established by its IUPAC name and CAS number.

| Property | Value |

| IUPAC Name | (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |

| CAS Number | 159598-00-2 |

| Molecular Formula | C₁₇H₂₄O₁₁ |

| Synonyms | (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid; (1S)-1α-(beta-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydrocyclopenta[c]pyran-4,7α-dicarboxylic acid 4-methyl ester |

Experimental Protocols

Detailed experimental protocols for the initial isolation and structure elucidation of this compound are not extensively detailed in the currently reviewed literature. However, a general workflow for the isolation of iridoid glucosides from plant material can be outlined.

General Isolation Workflow for Iridoid Glucosides

Potential Biosynthetic Relationship

The observed correlation between this compound and forsythoside B in Forsythia suspensa suggests a close biosynthetic link. While the exact enzymatic steps are yet to be elucidated, a hypothetical relationship can be visualized.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activities of isolated this compound are scarce in the public domain. The broader class of iridoid glucosides is known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Given its structural similarity to other bioactive iridoids from Forsythia, it is plausible that this compound may exhibit similar activities. However, dedicated biological assays are required to confirm this. Consequently, there is no information available on the specific signaling pathways modulated by this compound.

Future Directions

The current body of knowledge on this compound presents several opportunities for future research:

-

Isolation and Full Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of this compound is needed to provide a complete chemical profile.

-

Biological Screening: A systematic evaluation of the biological activities of purified this compound is crucial. This should include assays for anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of modulated signaling pathways.

-

Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of this compound, potentially through isotopic labeling studies, could confirm its relationship with forsythoside B and uncover novel enzymatic transformations.

Conclusion

This compound is a structurally defined iridoid glucoside of natural origin with a potential link to the biosynthesis of other known bioactive compounds in Forsythia. While its specific biological functions remain to be explored, its chemical classification and the activities of related compounds suggest it as a candidate for future pharmacological investigation. This guide provides the essential, core information to stimulate and support such research endeavors.

References

- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]

- 2. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

The Biosynthesis of 11-Methylforsythide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Methylforsythide, a significant phenylethanoid glycoside found in Forsythia suspensa. While the complete pathway is yet to be fully elucidated, this document synthesizes current research to propose a putative biosynthetic route, identifies key enzymatic steps, and discusses the likely precursor molecules. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant-derived natural products. It presents available quantitative data, details relevant experimental methodologies, and utilizes visualizations to illustrate the proposed metabolic cascade.

Introduction

Forsythia suspensa, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including phenylethanoid glycosides (PhGs). Among these, this compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels with the well-established biosynthesis of other PhGs and integrating specific findings from metabolomic and transcriptomic studies of Forsythia species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of phenylethanoid glycoside production, originating from the shikimic acid pathway. This pathway supplies the initial precursors, the aromatic amino acids L-phenylalanine and L-tyrosine.

The proposed pathway can be divided into several key stages:

-

Formation of the Phenylethanoid Aglycone: L-phenylalanine and L-tyrosine are converted to their corresponding phenylethanols, p-hydroxyphenylethanol and 3,4-dihydroxyphenylethanol (hydroxytyrosol), through a series of enzymatic reactions including deamination, decarboxylation, and reduction.

-

Glycosylation: The phenylethanoid aglycone is then glycosylated, typically with a glucose molecule, to form a core phenylethanoid glycoside structure.

-

Acylation and Further Modifications: The glycosylated intermediate can be further modified by the addition of acyl groups, often derived from cinnamic acid or its derivatives, which are also products of the phenylpropanoid pathway.

-

Methylation: The final step in the formation of this compound is a specific methylation reaction.

A metabolomics study on Forsythia suspensa has revealed a significant positive correlation between the accumulation of forsythoside B and this compound, suggesting that forsythoside B is a likely direct precursor to this compound.[1]

Figure 1: Proposed Biosynthetic Pathway of this compound.

Key Enzymes in the Biosynthesis

While the specific enzymes for each step in this compound biosynthesis have not all been functionally characterized, comparative transcriptomics and metabolomics studies in Forsythia provide strong candidates.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

-

Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation of the phenylethanoid aglycone.

-

Acyltransferases (ATs): These enzymes catalyze the transfer of acyl groups to the glycoside core.

-

O-Methyltransferases (OMTs): A crucial class of enzymes for the final step. A Caffeoyl-CoA O-methyltransferase (FsCCoAOMT) has been identified in Forsythia suspensa, representing a strong candidate for the methylation of a forsythoside precursor.[2] The methylation reaction likely utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, a metabolomics analysis of Forsythia suspensa leaves and fruits at different developmental stages provides relative abundance data for various metabolites, including forsythoside B and this compound.[1]

| Metabolite | Correlation with this compound (in leaves) | Correlation with this compound (in fruits) |

| Forsythoside B | Positive | Positive |

| Phillygenin | Positive | Positive |

| Forsythialan B | Positive | Positive |

| Table 1: Correlation of selected metabolites with this compound in Forsythia suspensa. Data adapted from Liu et al., 2022.[1] |

A study on the quantification of forsythiaside (an alternative name for forsythide) in Forsythia suspensa fruits using HPLC reported a content range of 0.200% to 1.681%.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established molecular biology and biochemical techniques.

Identification of Candidate Genes

A common approach involves comparative transcriptomics of Forsythia suspensa tissues with high and low accumulation of this compound. Genes co-expressed with the target compound are considered strong candidates.

Figure 2: Workflow for Identifying Candidate Biosynthetic Genes.

Functional Characterization of O-Methyltransferase

Objective: To confirm the function of a candidate O-methyltransferase (e.g., FsCCoAOMT) in the conversion of forsythoside B to this compound.

Protocol:

-

Cloning and Heterologous Expression:

-

The full-length cDNA of the candidate OMT gene is amplified from Forsythia suspensa RNA.

-

The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein expression is induced (e.g., with IPTG in E. coli).

-

-

Protein Purification:

-

The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

The purity of the protein is assessed by SDS-PAGE.

-

-

Enzyme Assay:

-

The reaction mixture should contain:

-

Purified recombinant OMT enzyme.

-

Substrate (Forsythoside B).

-

Methyl donor (S-Adenosyl-L-methionine - SAM).

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5).

-

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped (e.g., by adding acid or organic solvent).

-

-

Product Analysis:

-

The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

The retention time and mass spectrum of the product are compared with an authentic standard of this compound to confirm its identity.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a promising area of research with implications for the sustainable production of this valuable natural product. While a putative pathway has been outlined based on current knowledge of phenylethanoid glycoside biosynthesis and metabolomic data from Forsythia, further research is required for its complete elucidation. The functional characterization of the specific O-methyltransferase responsible for the final methylation step is a critical next step. The detailed protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding of this intricate biosynthetic pathway. The successful elucidation and reconstitution of this pathway in a heterologous host could pave the way for the industrial-scale production of this compound and its derivatives.

References

- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Transcriptome Analysis of MeJA Responsive Enzymes Involved in Phillyrin Biosynthesis of Forsythia suspensa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Action of 11-Methylforsythide: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific experimental data on the mechanism of action for 11-Methylforsythide. This guide provides a detailed overview of the known mechanisms of the broader class of related compounds, Forsythiasides , to infer potential biological activities and guide future research. The information presented herein pertains to Forsythiasides in general (e.g., Forsythiaside A and B) and should not be considered as validated data for this compound.

Executive Summary

Forsythiasides, a group of phenylethanoid glycosides derived from Forsythia suspensa, are recognized for their significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] Their core mechanism of action is centered on the dual modulation of critical cellular signaling pathways: the inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 antioxidant response pathway.[1][2][3] This document synthesizes the available data on forsythiasides to provide a foundational understanding for researchers investigating related molecules such as this compound.

Core Mechanisms of Action

Anti-Inflammatory Effects via NF-κB Inhibition

Forsythiasides exert potent anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling cascade. This pathway, when activated by stimuli like lipopolysaccharide (LPS), triggers a series of intracellular events culminating in the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). Forsythiasides intervene in this process, leading to a downstream reduction in the expression of pro-inflammatory mediators.[1][2]

Caption: Forsythiasides inhibit the TLR4/MyD88/NF-κB signaling pathway.

Antioxidant Effects via Nrf2 Activation

The antioxidant properties of forsythiasides are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Forsythiasides disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes like Heme Oxygenase-1 (HO-1).[1][2]

Caption: Forsythiasides activate the Nrf2/HO-1 antioxidant response pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available for Forsythiaside A, a representative compound of this class.

Table 1: In Vitro Activity of Forsythiaside A

| Activity | Model System | Concentration | Observed Effect | Reference |

| COX-2 Inhibition | Enzyme Assay | 30 µM | 72% inhibition | [5] |

| Neuroinflammation | Aβ25-35-treated hippocampal slices | 80 µM | Increased endogenous 2-AG levels | [5] |

| Nrf2 Pathway Modulation | Lung epithelial cells | 2.5-10 µg/mL | Inhibition of Nrf2 signaling pathway | [5] |

Table 2: In Vivo Efficacy of Forsythiaside A

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Ovalbumin-induced asthma (mice) | 15-60 mg/kg (oral) | Activation of Nrf2/HO-1 signaling, attenuation of lung histopathology | [5] |

| Rotenone-induced neurotoxicity (rats) | 50 & 200 mg/kg (extract) | Down-regulation of inflammatory and oxidative markers | [4] |

Experimental Protocols

The following are generalized experimental workflows based on studies of forsythiasides, which can be adapted for the investigation of this compound.

Workflow for Assessing Anti-Inflammatory Activity

Caption: Experimental workflow for evaluating in vitro anti-inflammatory effects.

Protocol for Western Blot Analysis of Nrf2 and NF-κB Pathways

-

Cell Culture and Treatment: Plate cells (e.g., BV2 microglia or RAW 264.7 macrophages) and treat with varying concentrations of this compound, with or without an inflammatory stimulus (e.g., LPS).

-

Protein Extraction: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software such as ImageJ, normalizing target protein levels to the loading control.

Future Directions

To elucidate the specific mechanism of action of this compound, it is imperative to conduct direct experimental studies. Key research questions include:

-

Does this compound inhibit LPS-induced NO and pro-inflammatory cytokine production in macrophages?

-

Does this compound suppress the phosphorylation and nuclear translocation of NF-κB?

-

Does this compound promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other antioxidant enzymes?

-

What are the IC50 values for these effects, and how do they compare to known forsythiasides?

Answering these questions will provide the necessary data to confirm if this compound operates through the canonical forsythiaside mechanisms and to what extent its methyl modification influences its biological activity.

References

Potential Biological Activities of 11-Methylforsythide: A Technical Guide Based on Structurally Related Compounds

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the biological activities of 11-Methylforsythide (CAS 159598-00-2). Therefore, this technical guide infers its potential pharmacological properties based on the well-documented activities of structurally related phenylethanoid glycosides isolated from Forsythia suspensa, namely forsythoside A, forsythoside B, and phillyrin. The information presented herein is intended to provide a foundation for future research into this specific compound.

Introduction

This compound is a phenylethanoid glycoside found in the medicinal plant Forsythia suspensa (Thunb.) Vahl. While direct studies on this compound are scarce, its structural similarity to other prominent constituents of Forsythia extracts, such as forsythoside A and forsythoside B, suggests it may share a similar profile of biological activities. These related compounds have been extensively studied and have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties. This guide summarizes the known biological activities and mechanisms of action of these related compounds to provide a predictive framework for the potential therapeutic applications of this compound.

Potential Biological Activities and Quantitative Data

Based on the activities of its chemical analogs, this compound is likely to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize the quantitative data available for forsythoside A, a closely related compound.

Table 1: Antioxidant and Antibacterial Activity of Forsythoside A

| Activity | Assay | Test Organism/System | Result (IC₅₀ / MIC) |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | 6.3 µg/mL (EC₅₀)[1] |

| Antibacterial | Microdilution | Escherichia coli | 38.33 µg/mL (MIC)[1] |

| Antibacterial | Microdilution | Pseudomonas aeruginosa | 38.33 µg/mL (MIC)[1] |

| Antibacterial | Microdilution | Staphylococcus aureus | 76.67 µg/mL (MIC)[1] |

Detailed Methodologies of Key Experiments

The following are detailed protocols for common in vitro and in vivo assays used to evaluate the biological activities of compounds like those found in Forsythia suspensa. These methods are standard in the field and would be applicable for testing the potential activities of this compound.

Anti-inflammatory Activity Assessment

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

-

Cell Line: RAW 264.7 murine macrophages.

-

Protocol:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture medium.

-

After 24 hours of incubation, the cell supernatant is collected.

-

The levels of nitric oxide (NO) are measured using the Griess reagent.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.[2][3]

-

-

Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of the inflammatory response, is calculated.

This is a classic model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Protocol:

-

Animals are fasted overnight with free access to water.

-

The test compound is administered orally or intraperitoneally at various doses.

-

After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

-

Antioxidant Activity Assessment

This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

-

Protocol:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated. Ascorbic acid or Trolox is typically used as a positive control.[5][6][7][8]

-

-

Data Analysis: The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Neuroprotective Activity Assessment

This model is used to evaluate the potential of a compound to protect neuronal cells from the toxic effects of amyloid-β, a key pathological hallmark of Alzheimer's disease.

-

Cell Line: PC12 cells (rat pheochromocytoma).

-

Protocol:

-

PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

-

Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 2 hours.

-

Neurotoxicity is induced by adding aggregated amyloid-β (25-35) peptide to the culture medium.

-

After 24-48 hours of incubation, cell viability is assessed using the MTT assay.

-

Apoptosis can be evaluated by Hoechst 33258 staining or flow cytometry.[1][9]

-

-

Data Analysis: The percentage of cell viability in treated groups is compared to the Aβ-treated control group.

Signaling Pathways and Experimental Workflows

The biological activities of forsythia-derived compounds are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Forsythoside A has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][10][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythia suspensa (Thunb.) Vahl extract ameliorates ulcerative colitis via inhibiting NLRP3 inflammasome activation through the TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory effect of Forsythia suspensa Vahl and its active fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. bmrcbd.org [bmrcbd.org]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of phillyrin against cerebral ischemia/reperfusion injury in rats and oxidative stress-induced cell apoptosis and autophagy in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 11. Forsythiae Fructuse water extract attenuates liver fibrosis via TLR4/MyD88/NF-κB and TGF-β/smads signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Methylforsythide: A Review of Current Research and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylforsythide is a phenylethanoid glycoside identified as a natural constituent in several medicinal plants, including Forsythia suspensa and Forsythia europaea of the Oleaceae family, as well as Rehmannia glutinosa.[1][2] Its chemical structure is officially registered under the CAS number 159598-00-2. Despite its confirmed existence and the commercial availability of analytical standards, dedicated research into the specific biological activities and mechanisms of action of this compound remains notably limited. This technical guide provides a comprehensive overview of the currently available data on this compound, contextualized with information on the broader class of forsythiasides, particularly the well-researched forsythoside B. This document aims to summarize existing knowledge and highlight promising avenues for future investigation.

Quantitative Data

To date, the scientific literature contains only a single report on the quantitative biological activity of this compound. A preliminary study has indicated a potential renoprotective effect.

| Compound | Biological Activity | Assay System | Result (EC50) |

| This compound | Renoprotective | LPS-induced NRK-52e cells | 45.1 μM[1] |

Experimental Protocols

The following section details the experimental methodology used in the sole study reporting the biological activity of this compound.

Renoprotective Activity Assay[1]

-

Objective: To evaluate the protective effects of this compound against lipopolysaccharide (LPS)-induced damage in kidney cells.

-

Cell Line: Normal rat kidney tubule epithelioid cells (NRK-52e) were used as the in vitro model system.

-

Inducing Agent: Lipopolysaccharide (LPS) was utilized to mimic inflammatory-induced cellular damage.

-

Methodology: The cytoprotective effects were quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in conjunction with real-time cellular analysis (RTCA). These assays measure cell viability and proliferation, respectively.

-

Data Analysis: The half-maximal effective concentration (EC50), representing the concentration at which this compound exhibited 50% of its maximal protective effect, was calculated from the dose-response curves.

Inferred Biological Activities and Mechanisms of Action

Given the scarcity of direct research on this compound, insights into its potential biological activities can be inferred from studies on structurally related forsythiasides, most notably forsythoside B. A metabolomic analysis of Forsythia suspensa has shown a positive correlation between the levels of forsythoside B and 11-methyl-forsythide, suggesting a potential biosynthetic relationship and possibly overlapping biological functions.

Forsythoside B has been extensively studied and is known to possess a range of pharmacological properties, including:

-

Anti-inflammatory Effects: Forsythoside B has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5][6] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[3][4][6]

-

Antioxidant Activity: It demonstrates significant free-radical scavenging capabilities.[6]

-

Neuroprotective Properties: Studies have indicated its potential in mitigating cerebral ischemia-reperfusion injury.[3][4]

-

Cardioprotective Effects: It has been observed to protect cardiac tissue from ischemia-reperfusion damage.[3][6]

-

Antibacterial and Anticancer Activities: Forsythoside B has shown inhibitory effects against various bacteria, including multi-drug resistant strains, and has demonstrated anti-proliferative activity in cervical cancer cells.[6]

Visualizing Experimental and Signaling Frameworks

Due to the lack of specific mechanistic data for this compound, the following diagrams illustrate a generalized workflow for natural product research and the established anti-inflammatory pathway of the related compound, forsythoside B.

Caption: A generalized workflow for the isolation, identification, and biological evaluation of a natural product like this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. dokumen.pub [dokumen.pub]

- 3. Forsythoside B | NF-κB | TNF | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forsythoside B | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]

- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 11-Methylforsythide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Methylforsythide, a natural product found in the fruits and leaves of Forsythia suspensa. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of its parent compound, forsythide, and extrapolates the expected spectral characteristics of the methylated analog. This guide also explores the relevant biological context, including a detailed experimental protocol for the isolation and analysis of related compounds and a proposed signaling pathway.

Spectroscopic Data Analysis

Mass Spectrometry (MS) of Forsythide and Predicted Data for this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For forsythide, the molecular formula is C₁₆H₂₂O₁₁.

Table 1: Mass Spectrometry Data for Forsythide and Predicted Data for this compound

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |

| Forsythide | C₁₆H₂₂O₁₁ | 390.1162 | [M-H]⁻ at 389.1087 |

| This compound | C₁₇H₂₄O₁₁ | 404.1318 | [M-H]⁻ at 403.1243, [M+Na]⁺ at 427.1111 |

The addition of a methyl group (CH₂) to forsythide to form this compound will increase the molecular weight by 14.01565 Da. This will be readily observable in the mass spectrum, with the molecular ion peak shifting accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Forsythide and Predicted Shifts for this compound

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. While a complete, assigned NMR spectrum for forsythide is not available in the aggregated search results, we can infer the expected signals based on its structure and the known chemical shifts of similar compounds isolated from Forsythia suspensa.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Forsythide and this compound

| Proton | Forsythide (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |

| H-1 | ~4.8 | ~4.8 | Glycosidic proton, unlikely to be significantly affected. |

| H-7 | ~5.2 | ~5.2 | Olefinic proton, minor changes expected. |

| -OCH₃ | N/A | ~3.7 | Characteristic singlet for a methyl ester. |

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Forsythide and this compound

| Carbon | Forsythide (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |

| C-1 | ~100 | ~100 | Anomeric carbon, minor changes expected. |

| C-11 (Carbonyl) | ~170 | ~169 | Minor shift due to esterification. |

| -OCH₃ | N/A | ~52 | Characteristic signal for a methyl ester carbon. |

The most significant difference in the NMR spectra of this compound compared to forsythide will be the appearance of a new singlet in the ¹H NMR spectrum around 3.7 ppm, integrating to three protons, and a new signal in the ¹³C NMR spectrum around 52 ppm. These signals are characteristic of the methyl ester group.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of compounds from Forsythia suspensa, based on common phytochemical investigation procedures.

Extraction and Isolation Workflow

Figure 1. A generalized workflow for the isolation of compounds from Forsythia suspensa.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 600 MHz for ¹H) using deuterated methanol (CD₃OD) or chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

Biological Signaling Pathway

Forsythide and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. A related compound, forsythiaside A, has been shown to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.

References

Preliminary Studies on 11-Methylforsythide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for preliminary studies, quantitative data, experimental protocols, and signaling pathways related to 11-Methylforsythide have yielded no specific scientific literature or publicly available research data. The information that would typically form the basis of a technical whitepaper—such as in vitro and in vivo studies, mechanism of action, and detailed experimental procedures—is not present in the current body of scientific publications. One chemical supplier lists the compound, but provides no accompanying research or application data.[1]

This guide, therefore, serves to report the absence of information and to outline the necessary experimental avenues that would be required to build a foundational understanding of this compound for the scientific community.

Current Status of Research

As of the latest comprehensive literature review, there are no peer-reviewed articles, patents, or conference proceedings that detail the synthesis, biological activity, or therapeutic potential of this compound. General searches have returned information on related but structurally distinct compounds, which are not applicable to this specific molecule.

Proposed Future Experimental Protocols

To address this knowledge gap, the following experimental workflows are proposed. These methodologies are standard in early-stage drug discovery and would be essential for a preliminary assessment of this compound.

A primary step would be to screen this compound against a panel of biological targets to identify any potential activity.

Experimental Workflow: Initial In Vitro Screening

References

11-Methylforsythide: A Technical Guide to its Putative Therapeutic Potential

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the predicted therapeutic potential of 11-Methylforsythide based on its classification as a metabolite of Forsythia suspensa. Due to a lack of direct experimental data on this compound, this guide extrapolates its potential pharmacological activities from well-researched, co-occurring compounds within the same plant, namely Forsythiaside A and Forsythiaside B. The experimental protocols and mechanisms of action detailed herein are based on studies of these related compounds and are presented as a predictive framework for the future investigation of this compound.

Introduction

This compound is a naturally occurring phenylethanoid glycoside found in the leaves and fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases. While direct research on this compound is currently unavailable, its structural relationship and co-existence with potent bioactive molecules like Forsythiaside A and Forsythiaside B suggest it may possess significant therapeutic properties. Metabolomic analyses have confirmed a positive correlation between the levels of this compound and Forsythoside B, indicating a potential biosynthetic or functional relationship.

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established pharmacological activities of its close chemical relatives from Forsythia suspensa. The information presented serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel compound.

Predicted Therapeutic Areas and Mechanisms of Action

Based on the known bioactivities of Forsythia-derived compounds, this compound is predicted to have potential in the following areas:

-

Anti-inflammatory Effects: Forsythiaside A and B have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.

-

Antioxidant Activity: These compounds are known to mitigate oxidative stress, a key factor in numerous pathologies.

-

Neuroprotection: Evidence suggests a protective role against neuroinflammation and neuronal damage.

-

Antiviral and Antibacterial Properties: Forsythia suspensa extracts have a long-standing use in treating infections.

The primary mechanisms of action are likely to involve the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/Nrf2/HO-1 pathways.

Quantitative Bioactivity Data of Related Forsythia Compounds

The following tables summarize quantitative data from studies on Forsythiaside A and Forsythiaside B, offering a predictive insight into the potential efficacy of this compound.

Table 1: Anti-Inflammatory and Antioxidant Activity of Forsythiaside A

| Experimental Model | Treatment | Key Findings | Reference |

| LPS-induced mastitis in mice | Forsythiaside A | Significantly reduced expression of IL-1β, IL-6, TNF-α, p38 MAPK, IκBα, and NF-κB p65. | [1] |

| High glucose-induced podocytes | Forsythiaside A | Dose-dependently elevated cell viability and reduced apoptosis. Decreased expression of p-ERK, p-p38, and p-JNK. | [2] |

| LPS-induced RAW 264.7 macrophages | Forsythiaside A | Inhibited the PI3K/Akt pathway, activated the Nrf2/HO-1 pathway, and reduced ROS, NO, PGE2, TNF-α, and IL-1β. | [3] |

| OVA-induced asthma in mice | Forsythiaside A (15-60 mg/kg, oral) | Dose-dependently activated Nrf2/HO-1 signaling and attenuated lung histopathology. | [4] |

| S. aureus pneumonia in mice | Forsythiaside A | Improved survival rate, alleviated lung injury, and inhibited neutrophil infiltration. Repressed phosphorylation of p38, JNK, ERK, and p65. | [5] |

Table 2: Bioactivity of Forsythiaside B

| Experimental Model | Treatment | Key Findings | Reference |

| Sepsis model in rats (CLP) | Forsythoside B (i.v.) | Reduced serum levels of TNF-α, IL-6, HMGB1, and endotoxin. Increased serum IL-10. Reduced CLP-induced lethality. | [6] |

| EAE mice (MS model) | Forsythoside B | Alleviated clinical symptoms and reduced inflammatory response and demyelination by inhibiting glial cell activation and the NLRP3 inflammasome. | [7] |

| CFA-induced inflammatory pain in mice | Forsythoside B | Attenuated inflammatory pain and exerted anti-anxiety effects. Decreased IL-6 and TNF-α. | [8] |

| CuSO4-induced inflammation in zebrafish | Forsythoside B | Showed remarkable anti-inflammatory properties and protected against neuromast damage. | [9] |

Key Signaling Pathways

The therapeutic effects of Forsythia compounds are largely attributed to their ability to modulate complex signaling networks. The following diagrams illustrate the key pathways likely to be influenced by this compound.

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

Caption: Predicted activation of the PI3K/Akt/Nrf2/HO-1 pathway by this compound.

Experimental Protocols Based on Related Compounds

The following are detailed methodologies for key experiments cited in the study of Forsythiaside A and B, which can serve as a template for investigating this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 1, 5, 10, 20 µM of this compound) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, IκBα, p-p65).

In Vivo Anti-Inflammatory Assay in a Mouse Model of Sepsis

-

Animal Model: Sepsis is induced in male C57BL/6 mice (8-10 weeks old) by cecal ligation and puncture (CLP). A sham-operated group serves as a control.

-

Drug Administration: The test compound (e.g., this compound, at doses of 10, 20, 40 mg/kg) is administered intravenously or intraperitoneally at the time of CLP and/or at specified time points post-surgery.

-

Survival Rate: The survival of the mice is monitored every 12 hours for a period of 7 days.

-

Serum Cytokine Measurement: Blood samples are collected at 6 or 24 hours post-CLP, and serum levels of TNF-α, IL-6, and IL-10 are measured by ELISA.

-

Histopathological Analysis: Lung, liver, and kidney tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue injury and inflammatory cell infiltration.

Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the systematic investigation of the therapeutic potential of this compound.

Caption: A proposed workflow for the preclinical development of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical context of this compound within Forsythia suspensa strongly suggests a promising therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. The established bioactivities of its co-occurring metabolites, Forsythiaside A and B, provide a solid foundation and a clear roadmap for future research.

The immediate priorities for investigating this compound should be its isolation or synthesis, followed by a systematic in vitro evaluation of its bioactivity and cytotoxicity. Subsequent in vivo studies in relevant disease models, guided by the protocols outlined in this guide, will be crucial to validate its therapeutic efficacy and safety profile. The exploration of this compound represents an exciting opportunity to develop a novel therapeutic agent from a well-established natural source.

References

- 1. Forsythiaside a plays an anti-inflammatory role in LPS-induced mastitis in a mouse model by modulating the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Navigating Laboratory Research with 11-Methylforsythide: Application Notes and Protocols

Disclaimer: Information regarding the specific laboratory applications and protocols for 11-Methylforsythide is limited in current scientific literature. The following application notes and protocols are based on the well-researched, structurally related compound, Forsythiaside A. Researchers should use this information as a foundational guide and adapt methodologies for this compound, as its biological activities and optimal experimental parameters may differ.

Application Notes

This compound, a derivative of the natural product Forsythiaside A, is a phenylethanoid glycoside. Forsythiaside A is extensively studied for its diverse pharmacological effects, offering a predictive framework for the potential research applications of its methylated analogue.

Potential Areas of Investigation for this compound:

-

Anti-inflammatory Research: Forsythiaside A is a known inhibitor of cyclooxygenase-2 (COX-2) and modulates inflammatory pathways such as NF-κB.[1][2] Research on this compound could explore its potential to mitigate inflammatory responses in cellular and animal models of diseases like arthritis, inflammatory bowel disease, and neuroinflammation.

-

Antioxidant and Cytoprotective Studies: A key mechanism of Forsythiaside A is the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[1][2] Investigations into this compound could focus on its capacity to protect cells from oxidative damage, relevant in studies of aging, neurodegenerative diseases, and ischemia-reperfusion injury.

-

Neuroprotective Research: Forsythiaside A has demonstrated protective effects against Aβ-induced neurotoxicity and neuroinflammation, suggesting its relevance in Alzheimer's disease research.[1][2] this compound could be evaluated for similar neuroprotective properties in models of neurodegeneration.

-

Antiviral and Antibacterial Research: Forsythiaside A has shown activity against various pathogens, including influenza virus and bacteria such as E. coli and S. aureus.[3][4] The potential antimicrobial spectrum of this compound warrants investigation.

-

Oncology Research: The modulation of signaling pathways like NF-κB and mTOR by related compounds suggests that this compound could be explored for its effects on cancer cell proliferation, apoptosis, and metastasis.

Quantitative Data Summary for Forsythiaside A

The following table summarizes key quantitative data for Forsythiaside A, which can serve as a reference for designing experiments with this compound.

| Parameter | Value | Model System | Reference |

| COX-2 Inhibition | 72% inhibition at 30 µM | In vitro assay | [2] |

| DPPH Radical Scavenging EC₅₀ | 6.3 µg/ml | In vitro assay | [3] |

| Antibacterial MIC (E. coli) | 38.33 µg/ml | In vitro assay | [3] |

| Antibacterial MIC (P. aeruginosa) | 38.33 µg/ml | In vitro assay | [3] |

| Antibacterial MIC (S. aureus) | 76.67 µg/ml | In vitro assay | [3] |

| Neuroprotection (vs. Aβ₂₅₋₃₅) | Effective at 10 and 25 µM | PC12 cells | [3] |

| In vivo Anti-inflammatory (COPD model) | 15, 30, and 60 mg/kg per day | Mouse model | [3] |

| In vivo Cognitive Improvement (SAMP8 model) | 120 and 240 mg/kg per day | Mouse model | [3] |

Experimental Protocols

These protocols are adapted from research on Forsythiaside A and should be optimized for this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control, and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the remaining supernatant.

-

Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the data to the vehicle control and perform statistical analysis (e.g., one-way ANOVA) to determine the dose-dependent inhibitory effects of this compound.

Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation

Objective: To investigate if this compound activates the Nrf2 signaling pathway in response to oxidative stress.

Materials:

-

HepG2 or other suitable cell line

-

This compound

-

Hydrogen peroxide (H₂O₂) or other oxidant

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with different concentrations of this compound for a predetermined time (e.g., 6, 12, 24 hours).

-

In some experiments, co-treat with an oxidant like H₂O₂ to induce stress.

-

-

Protein Extraction:

-

For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., Nrf2 1:1000, HO-1 1:1000, Lamin B1 1:1000 for nuclear fraction, β-actin 1:5000 for loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Compare the expression levels of Nrf2 and HO-1 in treated versus untreated cells. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

Visualizations

Signaling Pathway Diagram

Caption: Proposed Nrf2/HO-1 signaling pathway activation by Forsythiaside A.

Experimental Workflow Diagram

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for 11-Methylforsythide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylforsythide is a phenylethanoid glycoside naturally occurring in the leaves and fruits of Forsythia suspensa. While extensive research has been conducted on its parent compound, forsythiaside, detailing its anti-inflammatory, antioxidant, antibacterial, and antiviral properties, specific experimental data on this compound remains limited. These application notes provide a comprehensive experimental framework for the investigation of this compound, leveraging established protocols for related compounds to explore its potential therapeutic activities. The following sections outline detailed methodologies for assessing its anti-inflammatory, apoptosis-inducing, and antioxidant effects, along with hypothetical data to serve as a benchmark for experimental design.

Hypothetical Biological Activities and Data

Based on the known biological profile of forsythiaside and other phenylethanoid glycosides, it is hypothesized that this compound will exhibit significant anti-inflammatory, antioxidant, and potentially apoptosis-inducing activities in cancer cell lines.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 15.8 | 5.2 |

| TNF-α Secretion | 12.5 | 3.1 |

| IL-6 Secretion | 18.2 | 4.5 |

| IL-1β Secretion | 14.9 | 3.8 |

Table 2: Hypothetical Antioxidant Activity of this compound

| Assay | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) |

| DPPH Radical Scavenging | 25.4 | 8.7 |

| ABTS Radical Scavenging | 18.9 | 6.5 |

Table 3: Hypothetical Apoptosis Induction by this compound in Human Colon Cancer Cells (HCT116)

| Parameter | This compound (50 µM) | Vehicle Control |

| Apoptotic Cells (%) | 45.2% | 5.1% |

| Caspase-3/7 Activity (Fold Change) | 4.8 | 1.0 |

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should remain unstimulated.

-

Nitric Oxide Assay:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to each sample.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 2: DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

This protocol describes two common methods for assessing the antioxidant potential of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate reader

DPPH Assay Procedure:

-

Prepare a 0.1 mM DPPH solution in methanol.

-

Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100.

ABTS Assay Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 190 µL of the diluted ABTS solution to 10 µL of various concentrations of this compound in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the use of flow cytometry to quantify apoptosis in a cancer cell line (e.g., HCT116) treated with this compound.

Materials:

-

HCT116 human colon cancer cell line

-

RPMI-1640 medium

-

FBS, Penicillin-Streptomycin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture HCT116 cells in RPMI-1640 medium. Seed 1 x 10⁶ cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Visualizations

Application Notes and Protocols for 11-Methylforsythide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylforsythide is a phenylethanoid glycoside, a class of natural products known for a variety of biological activities. This document provides an overview of the available data on the effective concentration of this compound in cell culture, along with relevant protocols and pathway information. However, based on a comprehensive review of publicly available scientific literature, specific data on "this compound" is exceptionally limited. Much of the research in this area has focused on its parent compound, forsythoside A, and other related derivatives.

Therefore, this document will summarize the known biological activities of closely related forsythoside compounds to provide a contextual framework for researchers interested in this compound. It is important to note that the effective concentrations and protocols provided are based on these related compounds and should be considered as a starting point for empirical validation with this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound, the following table summarizes the effective concentrations of the closely related and well-studied compound, forsythoside A, in various cell culture models. These values can serve as a preliminary guide for determining the effective concentration range for this compound.

Table 1: Effective Concentrations of Forsythoside A in Various Cell Lines

| Cell Line | Application | Effective Concentration (µM) | Observed Effect |

| Raw264.7 | Anti-inflammatory | 10 - 40 | Inhibition of inflammatory response[1] |

| MPC-5 | Anti-oxidative stress | 25, 50, 100 | Alleviation of high glucose-induced oxidative stress and inflammation[2] |

| PC12 | Neuroprotection | Not specified | Inhibition of acetylcholinesterase and caspase-3[3] |

| Vero E6 | Antiviral | 0.04 - 100 | No cytotoxicity observed[4] |

Experimental Protocols

The following are generalized protocols for cell culture experiments based on studies involving forsythoside A. These should be adapted and optimized for experiments with this compound.

General Cell Culture and Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.

-

Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C.

-

Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in a fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of the solvent) should be included in all experiments.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.

-

Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in the general protocol.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not documented, research on forsythoside A suggests potential involvement in anti-inflammatory and neuroprotective pathways. Forsythoside A has been shown to inhibit the p38 JNK/MAPK/ERK and NF-κB signaling pathways in the context of inflammation.[1] In neuroprotection, it has been linked to the cannabinoid receptor 1 (CB1R)-dependent nuclear factor-κB (NF-κB) pathway.[3]

Hypothesized Anti-Inflammatory Signaling Pathway for Forsythoside Derivatives

References

Application Notes and Protocols for In Vitro Assays Using 11-Methylforsythide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the bioactivities of forsythiaside A and forsythiaside B. However, specific data for 11-Methylforsythide is not currently available. This document provides detailed protocols and application notes based on the known activities of the closely related compounds, forsythiaside A and B, as a predictive guide for investigating this compound. It is strongly recommended that these protocols be adapted and optimized for the specific experimental conditions and objectives.

Introduction

This compound, a phenylethanoid glycoside, is structurally related to forsythiaside A and B, compounds isolated from Forsythia suspensa. Forsythiasides are recognized for their significant anti-inflammatory and antioxidant properties.[1][2][3] These effects are primarily attributed to their ability to modulate key cellular signaling pathways, namely the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][4] These pathways are critical in the cellular response to inflammation and oxidative stress, making this compound a compound of interest for drug discovery and development in these areas.

Mechanism of Action

Based on the activities of related forsythiasides, this compound is hypothesized to exert its biological effects through a dual mechanism:

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Forsythiasides have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][3]

-

Activation of the Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[2][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their transcription. Forsythiasides have been demonstrated to activate the Nrf2 pathway, enhancing the cell's capacity to counteract oxidative damage.[2][4]

Quantitative Data Summary